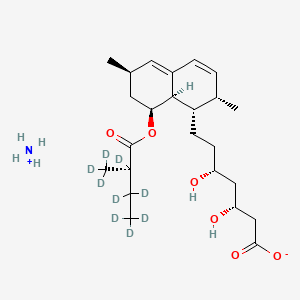
Simvastatin acid-d9 (ammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simvastatin acid-d9 (ammonium) is a deuterated form of simvastatin acid ammonium, where nine hydrogen atoms are replaced by deuterium. This compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of simvastatin acid-d9 (ammonium) involves the deuteration of simvastatin acid. The process typically includes the following steps:
Dissolution: Simvastatin acid is dissolved in a suitable solvent.
Deuteration: The solution is subjected to deuterium gas or deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
Ammonium Salt Formation: The deuterated simvastatin acid is then reacted with ammonium hydroxide to form the ammonium salt
Industrial Production Methods
Industrial production of simvastatin acid-d9 (ammonium) follows similar steps but on a larger scale. The process involves:
Large-scale Dissolution: Using industrial-grade solvents and reactors.
Controlled Deuteration: Employing deuterium gas in large reactors with precise control over temperature and pressure.
Ammonium Salt Formation: Reacting the deuterated product with ammonium hydroxide in large mixing tanks.
Chemical Reactions Analysis
Types of Reactions
Simvastatin acid-d9 (ammonium) undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Can be reduced to its corresponding alcohol.
Substitution: Undergoes nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products
Oxidation: Produces oxidized simvastatin derivatives.
Reduction: Yields reduced alcohol forms of simvastatin.
Substitution: Results in various substituted simvastatin derivatives
Scientific Research Applications
Simvastatin acid-d9 (ammonium) is widely used in scientific research due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Helps in studying the biological effects and metabolism of statins.
Medicine: Used in clinical studies to understand the pharmacokinetics of simvastatin.
Industry: Employed in the development of new formulations and drug delivery systems
Mechanism of Action
Simvastatin acid-d9 (ammonium) exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in metabolic studies .
Comparison with Similar Compounds
Simvastatin acid-d9 (ammonium) is unique due to its deuterium labeling, which distinguishes it from other statins. Similar compounds include:
Simvastatin: The non-deuterated form, commonly used in clinical settings.
Atorvastatin: Another HMG-CoA reductase inhibitor with a different structure.
Lovastatin: A naturally occurring statin with a similar mechanism of action .
Simvastatin acid-d9 (ammonium) offers advantages in research due to its enhanced stability and traceability, making it a valuable tool in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C24H41NO6 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2S)-2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1/i1D3,3D3,5D2,15D; |
InChI Key |
AOIIYQZTRFOGNN-FASOEGAPSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[NH4+] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)
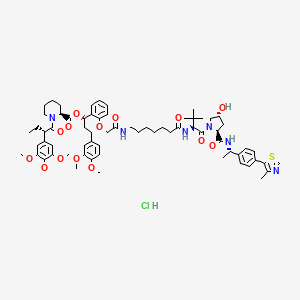
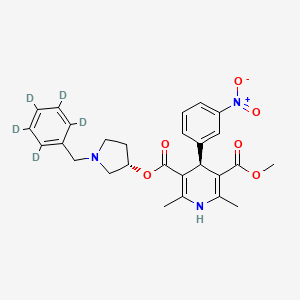
![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)
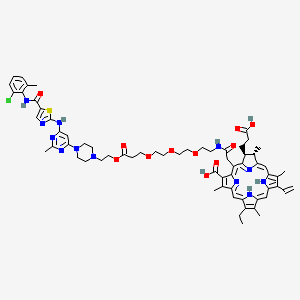
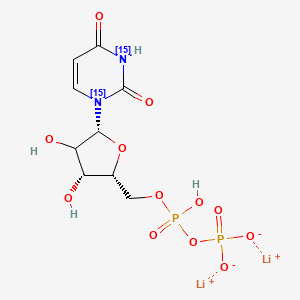

![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)

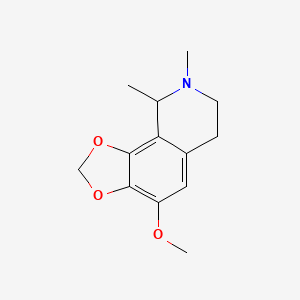
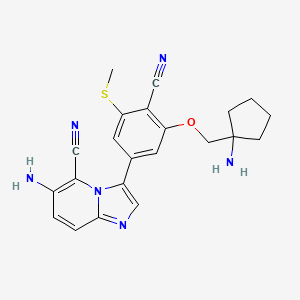
![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)
